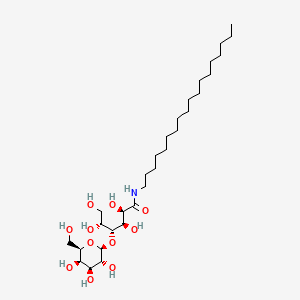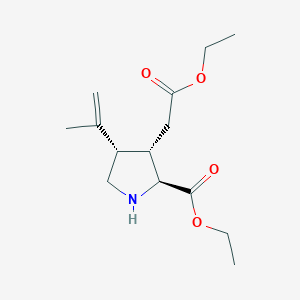
Kainic acid diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kainic acid diethyl ester is a derivative of kainic acid, a naturally occurring compound found in certain types of seaweed. Kainic acid is known for its potent neuroexcitatory properties, primarily acting as an agonist for kainate receptors, which are a type of ionotropic glutamate receptor in the central nervous system. This compound retains some of these properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of kainic acid diethyl ester typically involves the esterification of kainic acid. One common method includes the reaction of kainic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Kainic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the ester, potentially leading to alcohol derivatives.
Substitution: New ester compounds depending on the nucleophile used.
科学的研究の応用
Kainic acid diethyl ester is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies of neurotransmitter systems, particularly those involving glutamate receptors.
Medicine: Investigated for its potential neurotoxic effects and its role in inducing experimental models of epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard compound in analytical chemistry.
作用機序
Kainic acid diethyl ester exerts its effects primarily through its interaction with kainate receptors. These receptors are ionotropic glutamate receptors that, when activated, allow the influx of sodium ions into neurons, leading to excitatory postsynaptic potentials. This action can result in neuronal excitation and, at high concentrations, excitotoxicity, which is the pathological process by which neurons are damaged and killed due to excessive stimulation.
類似化合物との比較
Similar Compounds
Kainic Acid: The parent compound, known for its potent neuroexcitatory properties.
Glutamic Acid Diethyl Ester: Another ester derivative of a neurotransmitter, used in similar research contexts.
Methyl Kainate: A methyl ester derivative of kainic acid, with similar but distinct properties.
Uniqueness
Kainic acid diethyl ester is unique in its specific ester functional groups, which can influence its reactivity and interaction with biological systems. Compared to kainic acid, the diethyl ester form may have different pharmacokinetic properties, such as increased lipophilicity, which can affect its absorption and distribution in biological tissues.
Conclusion
This compound is a valuable compound in scientific research, offering insights into neurotransmitter systems and potential therapeutic applications. Its unique chemical properties and reactivity make it a versatile tool in various fields of study.
特性
CAS番号 |
66163-47-1 |
|---|---|
分子式 |
C14H23NO4 |
分子量 |
269.34 g/mol |
IUPAC名 |
ethyl (2S,3S,4S)-3-(2-ethoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)7-10-11(9(3)4)8-15-13(10)14(17)19-6-2/h10-11,13,15H,3,5-8H2,1-2,4H3/t10-,11+,13-/m0/s1 |
InChIキー |
WRMHXDMWMSVTBM-LOWVWBTDSA-N |
SMILES |
CCOC(=O)CC1C(CNC1C(=O)OCC)C(=C)C |
異性体SMILES |
CCOC(=O)C[C@H]1[C@H](CN[C@@H]1C(=O)OCC)C(=C)C |
正規SMILES |
CCOC(=O)CC1C(CNC1C(=O)OCC)C(=C)C |
同義語 |
kainic acid diethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



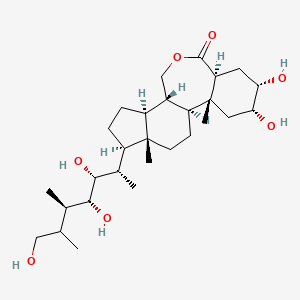
![[1-Myristoyl-glycerol-3-YL]phosphonylcholine](/img/structure/B1199737.png)

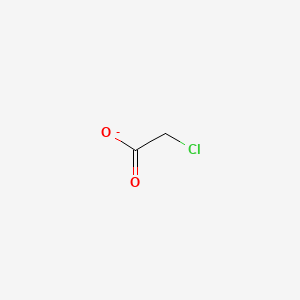
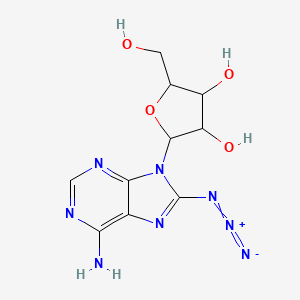
![N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide](/img/structure/B1199741.png)
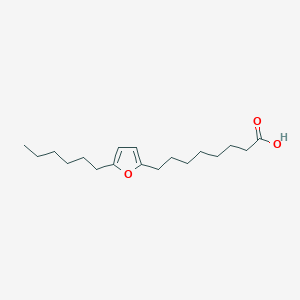
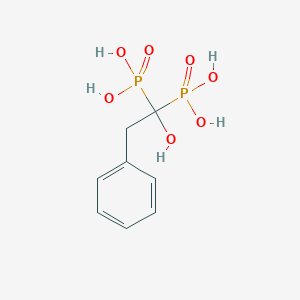
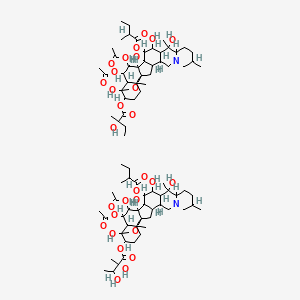
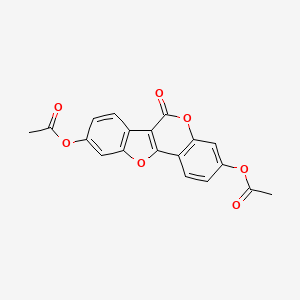
![14-Ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene](/img/structure/B1199748.png)
![1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea](/img/structure/B1199749.png)
